molecular formula C14H18N2O2S B14921968 [Amino(thiophen-2-yl)methylidene]amino 2-{bicyclo[2.2.1]heptan-2-yl}acetate

[Amino(thiophen-2-yl)methylidene]amino 2-{bicyclo[2.2.1]heptan-2-yl}acetate

Cat. No.: B14921968
M. Wt: 278.37 g/mol
InChI Key: WDNWRRYSBLFAJP-UHFFFAOYSA-N
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Description

[Amino(thiophen-2-yl)methylidene]amino 2-{bicyclo[221]heptan-2-yl}acetate is a complex organic compound that features a thiophene ring, a bicyclo[221]heptane structure, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Amino(thiophen-2-yl)methylidene]amino 2-{bicyclo[2.2.1]heptan-2-yl}acetate typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the amino group through a nucleophilic substitution reaction. The bicyclo[2.2.1]heptane moiety can be incorporated via a Diels-Alder reaction, followed by esterification to form the acetate group. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[Amino(thiophen-2-yl)methylidene]amino 2-{bicyclo[2.2.1]heptan-2-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups to form alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alkoxides. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to optimize yields.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

[Amino(thiophen-2-yl)methylidene]amino 2-{bicyclo[2.2.1]heptan-2-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [Amino(thiophen-2-yl)methylidene]amino 2-{bicyclo[2.2.1]heptan-2-yl}acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    [Amino(thiophen-2-yl)methylidene]amino 2-{bicyclo[2.2.1]heptan-2-yl}propionate: Similar structure but with a propionate group instead of acetate.

    [Amino(thiophen-2-yl)methylidene]amino 2-{bicyclo[2.2.1]heptan-2-yl}butyrate: Contains a butyrate group, offering different chemical properties.

Uniqueness

The uniqueness of [Amino(thiophen-2-yl)methylidene]amino 2-{bicyclo[2.2.1]heptan-2-yl}acetate lies in its specific combination of functional groups and structural motifs, which confer distinct reactivity and potential applications. Its bicyclo[2.2.1]heptane structure provides rigidity, while the thiophene ring offers aromatic stability, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

[(Z)-[amino(thiophen-2-yl)methylidene]amino] 2-(2-bicyclo[2.2.1]heptanyl)acetate

InChI

InChI=1S/C14H18N2O2S/c15-14(12-2-1-5-19-12)16-18-13(17)8-11-7-9-3-4-10(11)6-9/h1-2,5,9-11H,3-4,6-8H2,(H2,15,16)

InChI Key

WDNWRRYSBLFAJP-UHFFFAOYSA-N

Isomeric SMILES

C1CC2CC1CC2CC(=O)O/N=C(/C3=CC=CS3)\N

Canonical SMILES

C1CC2CC1CC2CC(=O)ON=C(C3=CC=CS3)N

Origin of Product

United States

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